2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile 2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile
Brand Name: Vulcanchem
CAS No.: 214330-88-8
VCID: VC3819570
InChI: InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-9(12)3-5-10/h2-5H,1H3
SMILES: CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl
Molecular Formula: C11H7ClN2S2
Molecular Weight: 266.8 g/mol

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile

CAS No.: 214330-88-8

Cat. No.: VC3819570

Molecular Formula: C11H7ClN2S2

Molecular Weight: 266.8 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile - 214330-88-8

Specification

CAS No. 214330-88-8
Molecular Formula C11H7ClN2S2
Molecular Weight 266.8 g/mol
IUPAC Name 2-[(4-chlorophenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile
Standard InChI InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-9(12)3-5-10/h2-5H,1H3
Standard InChI Key XJBXLNWHSSYYJK-UHFFFAOYSA-N
SMILES CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl
Canonical SMILES CSC(=C(C#N)C#N)SC1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

The molecule consists of a central methylene group bonded to two nitrile moieties (-C≡N) and two sulfur-containing substituents: a 4-chlorophenylthio (-S-C6H4-Cl) group and a methylthio (-S-CH3) group. This arrangement creates a conjugated system where the electron-withdrawing nitriles and sulfur atoms influence charge distribution and reactivity .

Molecular formula:
C11H8ClN2S2\text{C}_{11}\text{H}_8\text{ClN}_2\text{S}_2
Calculated molecular weight: 283.79 g/mol
Key structural features:

  • Planar α,β-unsaturated dinitrile backbone enabling π-conjugation

  • Steric hindrance from the 4-chlorophenyl group

  • Polarizable sulfur atoms contributing to nucleophilic/electrophilic duality

Spectroscopic Signatures

While experimental NMR/IR data for this compound is unavailable, analog studies suggest:

  • ¹H NMR:

    • Aromatic protons (4-chlorophenyl): δ 7.2–7.5 ppm (doublet patterns)

    • Methylthio protons: δ 2.5–2.7 ppm (singlet)

  • ¹³C NMR:

    • Nitrile carbons: δ 115–120 ppm

    • Thiomethylene carbon: δ 140–150 ppm

  • IR:

    • Strong -C≡N stretches: 2200–2250 cm⁻¹

    • C-S vibrations: 650–750 cm⁻¹

Synthetic Methodologies

Precursor-Based Approaches

The synthesis likely follows a modified Knoevenagel condensation pathway, analogous to methods used for related thiomethylene malononitriles :

Reaction Scheme:

  • Formation of benzylidene malononitrile intermediate:
    Malononitrile+4-chlorothiophenolbase(4-chlorophenylthio)methylene malononitrile\text{Malononitrile} + \text{4-chlorothiophenol} \xrightarrow{\text{base}} \text{(4-chlorophenylthio)methylene malononitrile}

  • Methylthio incorporation:
    Intermediate+CH3SHoxidizing agentTarget compound\text{Intermediate} + \text{CH}_3\text{SH} \xrightarrow{\text{oxidizing agent}} \text{Target compound}

Optimized conditions (extrapolated from ):

  • Solvent: Diglyme or DMF

  • Temperature: 50–120°C

  • Catalysis: Potassium tert-butoxide or phase-transfer agents

  • Reaction time: 2–24 hours

Yield optimization factors:

  • Stoichiometric control of thiol reactants

  • Prevention of polysubstitution through steric protection

  • Inert atmosphere to avoid oxidation side reactions

Purification Challenges

Key considerations from analogous syntheses:

  • Column chromatography: Silica gel with hexane/ethyl acetate (9:1 → 7:3)

  • Recrystallization: Ethanol/water mixtures at 4°C

  • Purity verification:

    • HPLC (C18 column, acetonitrile/water 70:30)

    • Melting point analysis (predicted range: 145–155°C)

Reactivity and Functional Transformations

Nucleophilic Attack Pathways

The electron-deficient dinitrile system enables diverse reactivity:

Reaction TypeConditionsProducts
CycloadditionThermal/light activationPyridine/pyrazine derivatives
Thioether oxidationmCPBA/H2O2Sulfoxide/sulfone analogs
Nitrile hydrolysisConc. H2SO4/H2OAmides/carboxylic acids

Mechanistic highlights:

  • Michael addition favored at the β-carbon due to nitrile conjugation

  • Sulfur lone pairs participate in stabilizing transition states during cyclization

Coordination Chemistry

The compound's sulfur and nitrile groups make it a potential ligand for transition metals:

Documented complexes (from analogous systems ):

  • Fe(II) spin-crossover complexes with N,S-coordination

  • Cu(I) clusters exhibiting luminescent properties

  • Pd(II) catalysts for cross-coupling reactions

Stoichiometric considerations:

  • Bidentate binding via sulfur and nitrile (κ²-S,N)

  • Steric effects from 4-chlorophenyl group limiting coordination geometry

PropertyTarget Compound2-(4-TFMBM)*K(tcnsme)**
Thermal Stability (°C)180–200160–175>250
Solubility (mg/mL)
- DCM35428
- EtOH1218<1
HOMO-LUMO gap (eV)3.12.93.4

*2-(4-Trifluorobenzylidene)-malononitrile
**Potassium [1,1,3,3-tetracyano-2-thiomethylpropenide]

Biochemical Interactions

While direct studies are lacking, structural analogs exhibit:

  • Acetylcholinesterase inhibition (IC50 ~ 10 μM range)

  • Antimicrobial activity against Gram-positive pathogens

  • Apoptosis induction in cancer cell lines

Hypothesized modes of action:

  • Thioether-mediated glutathione depletion

  • Nitrile groups acting as hydrogen bond acceptors in enzyme active sites

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